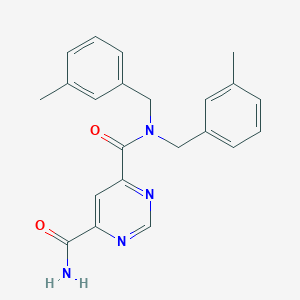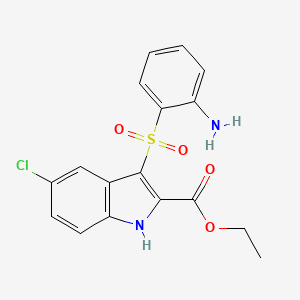
6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.
Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-(2,3-dimethylphenyl)pyrimidin-4-amine: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyrimidin-4-amine: Lacks the 6-chloro and 2,3-dimethylphenyl groups.
6-Chloro-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the 2,3-dimethylphenyl group.
Uniqueness
The uniqueness of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
86627-00-1 |
|---|---|
Fórmula molecular |
C13H14ClN3O2S |
Peso molecular |
311.79 g/mol |
Nombre IUPAC |
6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)20(3,18)19/h4-7H,1-3H3,(H,15,16,17) |
Clave InChI |
KDPZGZPNWFHNMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)S(=O)(=O)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


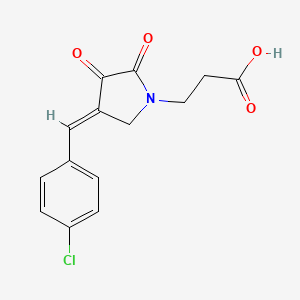
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
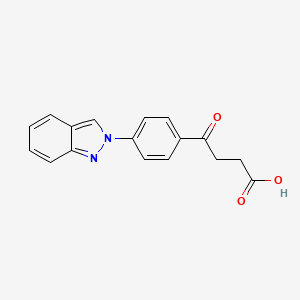
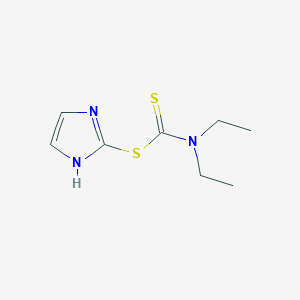
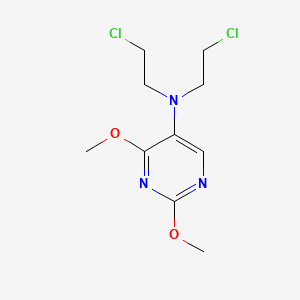
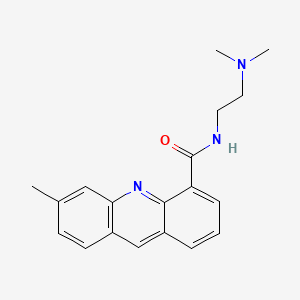
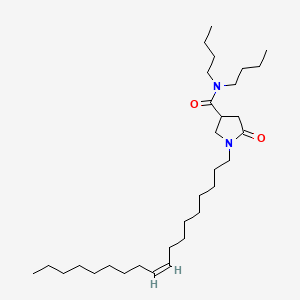
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)

